



# Application Note: HPLC Method for the Determination of Riociguat Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Riociguat Impurity I |           |
| Cat. No.:            | B15354456            | Get Quote |

This application note details a precise and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **Riociguat Impurity I** in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control and regulatory compliance in the manufacturing of Riociguat.

Riociguat is a stimulator of soluble guanylate cyclase (sGC) used to treat two forms of pulmonary hypertension: chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[1] By stimulating sGC, Riociguat leads to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasorelaxation.[2] The control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. **Riociguat Impurity I**, chemically known as 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7H-purin-8(9H)-one, is one of the potential impurities that needs to be monitored.[3]

This method is based on established principles of reversed-phase chromatography and has been developed to be specific, linear, accurate, and precise, making it suitable for routine quality control analysis.

# Experimental Protocol Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the determination of **Riociguat** 



## Impurity I.

| Parameter                | Specification                                                     |
|--------------------------|-------------------------------------------------------------------|
| HPLC System              | Quaternary or Binary Gradient HPLC with UV/PDA Detector           |
| Column                   | Waters Symmetry C18 (150 mm x 4.6 mm, 5 μm) or equivalent         |
| Mobile Phase A           | 10 mM Ammonium Acetate Buffer (pH 5.7, adjusted with acetic acid) |
| Mobile Phase B           | Acetonitrile (HPLC Grade)                                         |
| Elution Mode             | Isocratic                                                         |
| Mobile Phase Composition | 70:30 (v/v) of Mobile Phase A : Mobile Phase<br>B[4]              |
| Flow Rate                | 1.0 mL/min[4]                                                     |
| Column Temperature       | Ambient (or controlled at 36°C for improved robustness)[5]        |
| Detection Wavelength     | 254 nm[4]                                                         |
| Injection Volume         | 10 μL                                                             |
| Run Time                 | Approximately 20 minutes[6]                                       |

## **Preparation of Solutions**

## 2.1. Mobile Phase Preparation:

- Mobile Phase A (10 mM Ammonium Acetate, pH 5.7): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.7 with glacial acetic acid. Filter the solution through a 0.45 μm membrane filter.[4]
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.



Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a ratio of 70:30 (v/v).[4]
 Sonicate for 15 minutes to degas.

## 2.2. Diluent Preparation:

A mixture of water and acetonitrile in a 50:50 (v/v) ratio is recommended as the diluent for preparing standard and sample solutions.[4]

### 2.3. Standard Solution Preparation:

- Riociguat Impurity I Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Riociguat Impurity I reference standard and transfer it to a 100 mL volumetric flask.
   Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the impurity in the sample.

### 2.4. Sample Solution Preparation:

 Riociguat Drug Substance (e.g., 1 mg/mL): Accurately weigh about 100 mg of the Riociguat drug substance and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution can be further diluted if necessary to bring the impurity concentration within the calibration range.

# **Method Validation Summary**

The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][7] The key validation parameters are summarized below.



| Validation Parameter                               | Typical Acceptance Criteria                                                                                                                                                                                                                            |
|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Specificity                                        | The peak for Riociguat Impurity I should be well-resolved from the main Riociguat peak and any other potential impurities or degradation products. No interference from the placebo should be observed.[4][7]                                          |
| Linearity                                          | A linear relationship between the peak area and concentration of Riociguat Impurity I should be established over a specified range (e.g., LOQ to 150% of the specification limit). The correlation coefficient ( $r^2$ ) should be $\geq 0.999.[2][8]$ |
| Accuracy (Recovery)                                | The recovery of Riociguat Impurity I spiked into a sample matrix should be within 98.0% to 102.0%.[7][8]                                                                                                                                               |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (% RSD) for replicate injections of the standard solution and for the analysis of multiple preparations of the same sample should be $\leq 2.0\%$ .[2]                                                                 |
| Limit of Detection (LOD)                           | The lowest concentration of the analyte that can be detected. (e.g., 0.10 µg/mL)[7]                                                                                                                                                                    |
| Limit of Quantitation (LOQ)                        | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. (e.g., 0.50 µg/mL)[7]                                                                                                                           |
| Robustness                                         | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[4]                                                                                   |

# **System Suitability**

Before performing any analysis, the suitability of the chromatographic system must be verified. The following parameters should be checked by injecting a standard solution of Riociguat and Riociguat Impurity I.



| Parameter                                        | Acceptance Criteria                                    |
|--------------------------------------------------|--------------------------------------------------------|
| Theoretical Plates (N)                           | > 2000 for both peaks                                  |
| Tailing Factor (T)                               | ≤ 2.0 for both peaks                                   |
| Resolution (Rs)                                  | > 2.0 between Riociguat and Riociguat Impurity I peaks |
| % RSD of Peak Areas (for 6 replicate injections) | ≤ 2.0%                                                 |

# **Experimental Workflow**

The following diagram illustrates the general workflow for the determination of **Riociguat Impurity I** using this HPLC method.





Click to download full resolution via product page

Figure 1: General workflow for the HPLC determination of Riociguat Impurity I.



## **Forced Degradation Studies**

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Riociguat.[4][6] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4] The method should be able to separate the degradation products from the main peak of Riociguat and the peak of Impurity I, demonstrating its specificity. Studies have shown that Riociguat is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][4]

## Conclusion

The described RP-HPLC method is a reliable and robust approach for the quantitative determination of **Riociguat Impurity I** in bulk drug and pharmaceutical dosage forms. The method's specificity, linearity, accuracy, and precision make it suitable for routine use in quality control laboratories to ensure the purity and safety of Riociguat products. Adherence to the detailed protocol and proper validation are essential for obtaining accurate and reproducible results.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. veeprho.com [veeprho.com]
- 2. RP-HPLC method for estimating riociguat in bulk and dosage forms. [wisdomlib.org]
- 3. veeprho.com [veeprho.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Development and robust optimization of the RP-HPLC method for the determination of riociguat and its four impurities in tablets using the AQbD approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]



- 8. wipr.net [wipr.net]
- To cite this document: BenchChem. [Application Note: HPLC Method for the Determination of Riociguat Impurity I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15354456#hplc-method-for-the-determination-of-riociguat-impurity-i]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com